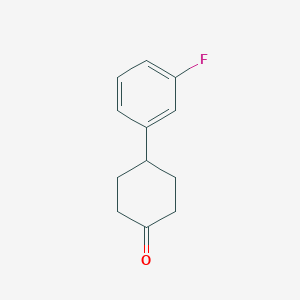

4-(3-Fluorophenyl)cyclohexanone

Beschreibung

Contextual Significance within Fluorinated Organic Compounds

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. capes.gov.br The presence of the highly electronegative fluorine atom can improve metabolic stability, increase membrane permeation, and in some instances, enhance the binding affinity of a drug candidate to its target protein. capes.gov.br Fluorinated compounds are therefore highly sought after in drug discovery. nih.gov

4-(3-Fluorophenyl)cyclohexanone falls within this important class of fluorinated organic compounds. Its value lies in its potential to serve as a precursor for more complex fluorinated molecules. The cyclohexanone (B45756) moiety provides a reactive handle for further chemical modifications, while the fluorophenyl group introduces the beneficial properties associated with fluorination.

Overview of Research Trajectories for the Chemical Compound

Research involving this compound and related structures has primarily focused on their synthesis and their utility as intermediates in the preparation of biologically active compounds. For instance, derivatives of 4-aryl-cyclohexanones have been synthesized and investigated for their analgesic properties, with some exhibiting narcotic antagonist activity. google.com

The synthesis of related fluorinated cyclohexanones has been explored through various methods. One approach involves the dehydration of a hydroxy-substituted precursor, such as the conversion of 4-(p-fluorophenyl)-4-hydroxycyclohexanone to 4-(p-fluorophenyl)-3-cyclohexen-1-one using trifluoroacetic acid. prepchem.com Another documented synthesis involves the reaction of 4-hydroxy-4-(p-fluorophenyl)cyclohexanone dimethyl ketal with sodium hydride and methyl iodide, followed by acid-catalyzed deprotection to yield 4-methoxy-4-(p-fluorophenyl)cyclohexanone. prepchem.com A method for synthesizing 4-fluorocyclohexanone (B1313779) itself has been developed, highlighting the interest in these types of fluorinated cyclic ketones as important intermediates. google.com

Current Gaps and Future Directions in Scholarly Inquiry

While the synthesis and application of related fluorinated cyclohexanones as intermediates are documented, there appear to be gaps in the specific, in-depth investigation of this compound itself. Much of the available information pertains to its role as a building block rather than a comprehensive study of its own biological or material properties.

Future research could delve into several promising areas. A thorough exploration of the biological activity of this compound and its derivatives could uncover novel therapeutic applications. Investigating its potential as a scaffold for developing new classes of kinase inhibitors, similar to how other fluorophenyl-containing compounds have been utilized, could be a fruitful avenue. researchgate.netresearchgate.net Furthermore, a deeper understanding of its metabolic fate and toxicological profile would be essential for any potential pharmaceutical development.

The development of more efficient and stereoselective synthetic routes to this compound and its derivatives remains a key area for advancement. Biocatalytic strategies, which have shown success in the synthesis of other fluorinated compounds, could offer a more sustainable and selective approach. nih.gov Additionally, exploring its utility in materials science, leveraging the properties conferred by the fluorine atom, could open up new non-medical applications.

| Property | Value |

| Molecular Formula | C12H13FO |

| Molecular Weight | 192.23 g/mol aromalake.com |

| CAS Number | 40503-87-5 aromalake.com |

| InChI | InChI=1S/C12H13FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-3,8-9H,4-7H2 cymitquimica.com |

| InChI Key | LIAPPURFKRACQO-UHFFFAOYSA-N cymitquimica.com |

| SMILES | O=C1CCC(C2=CC(F)=CC=C2)CC1 cymitquimica.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAPPURFKRACQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596807 | |

| Record name | 4-(3-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40503-87-5 | |

| Record name | 4-(3-Fluorophenyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40503-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis Strategies

The creation of 4-(3-Fluorophenyl)cyclohexanone and its derivatives can be achieved through several synthetic routes. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Multicomponent Reaction Approaches for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govuni.lu These reactions are advantageous for creating molecular diversity and complexity in a time- and resource-efficient manner. For instance, a three-component reaction involving an aldehyde, an amine, and an activated methylene (B1212753) compound can be adapted to synthesize derivatives of this compound. researchgate.net The use of various starting materials, such as different aldehydes and amines, allows for the generation of a library of related compounds. nih.gov

One notable example is the synthesis of dihydropyrano[2,3-c]pyrazoles, which demonstrates the power of MCRs in creating complex heterocyclic structures. nih.gov While not directly yielding this compound, the principles of these reactions can be applied to its synthesis. For example, a reaction could be designed involving a fluorophenyl-containing reactant, a suitable diketone or its equivalent, and another component to build the cyclohexanone (B45756) ring.

Fluorination Reactions from Cyclohexanone Precursors utilizing DAST (Diethylaminosulfur Trifluoride)

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for nucleophilic fluorination. sigmaaldrich.comwikipedia.org It can convert alcohols to alkyl fluorides and ketones to geminal difluorides. wikipedia.org In the context of synthesizing this compound, DAST can be employed to introduce a fluorine atom onto a cyclohexanone precursor. sigmaaldrich.comresearchgate.net

A common strategy involves the deoxofluorination of a hydroxyl group on a cyclohexanone ring. For example, a precursor such as 4-hydroxy-4-(3-fluorophenyl)cyclohexanone could be treated with DAST to yield the desired product, although this specific precursor already contains the fluorophenyl group. A more general approach starts with a non-fluorinated precursor like 4-phenylcyclohexanone (B41837). A hydroxylation step followed by fluorination with DAST would be a plausible, though multi-step, route.

It is important to note that DAST is thermally unstable and can decompose explosively, requiring careful handling and temperature control. wikipedia.orgresearchgate.net Alternative, more stable reagents like Deoxo-Fluor have been developed for similar transformations. wikipedia.org

Reductive Amination Routes with Fluorophenyl-Containing Reagents

Reductive amination is a powerful and versatile method for forming C-N bonds, providing access to a wide range of amines. researchgate.netnih.gov This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. nih.govnih.gov

To synthesize derivatives of this compound, one could envision a process starting from a diketone precursor. For instance, 1,4-cyclohexanedione (B43130) could be reacted with 3-fluoroaniline (B1664137) in a reductive amination process. This would lead to the formation of an enamine, which upon reduction would yield 4-(3-fluoroanilino)cyclohexanone. While this is not the target compound itself, it demonstrates the principle of incorporating the fluorophenyl moiety via reductive amination.

The choice of reducing agent is crucial for the success of the reaction. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and various silanes. researchgate.netpurdue.edu Biocatalytic approaches using reductive aminases are also gaining prominence as a green and highly selective alternative. researchgate.net

Friedel-Crafts Acylation and Aryl Halide Coupling Techniques

Friedel-Crafts Acylation: This classic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com To synthesize this compound, one could potentially use a two-step approach. First, a Friedel-Crafts acylation of fluorobenzene (B45895) with a suitable cyclohexene-derived acyl chloride could be performed. This would be followed by reduction of the resulting double bond. Alternatively, an intramolecular Friedel-Crafts reaction could be employed if a suitable precursor with both the fluorophenyl group and a latent cyclohexanone moiety is designed. masterorganicchemistry.com

Aryl Halide Coupling: Modern cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds. A Suzuki or Stille coupling, for example, could be used to connect a 3-fluorophenylboronic acid (or its equivalent) with a cyclohexenone derivative bearing a suitable leaving group (like a triflate or halide). Subsequent reduction of the double bond would yield the target molecule. Another approach could involve a photoredox-catalyzed three-component coupling of an aryl halide, an olefin, and oxygen, which can lead to hydroxyarylated products. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. unibo.iteurekalert.org In the synthesis of this compound, several strategies can be employed to make the process more sustainable.

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact. unibo.it

Catalysis: The use of catalysts, especially biocatalysts or reusable heterogeneous catalysts, is a cornerstone of green chemistry as it reduces waste and energy consumption. researchgate.net For instance, enzyme-catalyzed reductive amination offers high selectivity under mild conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Multicomponent reactions are particularly noteworthy for their high atom economy. nih.gov

Renewable Feedstocks: While not directly applicable to the synthesis of this specific compound at present, the use of starting materials derived from renewable resources is a long-term goal in green chemistry.

A migrative reductive amination of ketones has been developed as a one-pot method that embodies many green chemistry ideals by using inexpensive and non-toxic reagents. chemrxiv.org

Transformations and Derivatizations of the Chemical Compound

The ketone functional group in this compound is a versatile handle for a variety of chemical transformations and derivatizations, allowing for the synthesis of a wide range of new molecules.

One common transformation is the reductive amination of the ketone to introduce an amino group. This can be achieved by reacting the ketone with an amine in the presence of a reducing agent. nih.govresearchgate.net For example, reaction with methylamine (B109427) would yield N-methyl-4-(3-fluorophenyl)cyclohexanamine.

The ketone can also undergo alpha-amination , where an amino group is introduced at the carbon adjacent to the carbonyl group. researchgate.net This can be accomplished using various reagents and catalytic systems.

Another important derivatization is the formation of hydrazones . For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) produces a corresponding hydrazone derivative, which can be useful for characterization and quantification. nih.gov

The ketone can also serve as a starting point for the synthesis of more complex structures. For example, it can be a precursor for the synthesis of ketamine analogues, where the cyclohexanone ring is a key structural feature. researchgate.netdntb.gov.uafigshare.com

Furthermore, the cyclohexanone ring itself can be modified. For instance, it can be a building block for the synthesis of fluorinated cyclohexylamine (B46788) motifs. nih.govbeilstein-journals.org The ketone can also be a precursor for creating spirocyclic compounds.

Below is a table summarizing some potential transformations and the resulting derivative types:

| Transformation | Reagent(s) | Derivative Type |

| Reductive Amination | Amine, Reducing Agent | Substituted Cyclohexylamine |

| Alpha-Amination | Aminating Agent | Alpha-Amino Cyclohexanone |

| Hydrazone Formation | Hydrazine Derivative | Cyclohexanone Hydrazone |

| Grignard Reaction | Grignard Reagent | Tertiary Alcohol |

| Wittig Reaction | Phosphonium Ylide | Alkene |

Modification of Cyclohexyl Ring Substituents

The modification of the cyclohexyl ring of this compound is a key strategy for synthesizing derivatives with diverse properties. Research has shown that introducing substituents at various positions on the cyclohexane (B81311) ring can significantly influence the biological activity of the resulting molecules. For instance, in the development of noviomimetics, which are small molecule inhibitors of the Hsp90 C-terminus, substitutions at the 3' and 4' positions of the cyclohexyl ring have been explored to enhance cytoprotective activity. nih.gov The synthesis of these analogs often begins with a protected dihydroxybenzaldehyde, which undergoes a Suzuki coupling with a boronic acid to form a biaryl system. nih.gov Subsequent reactions allow for the introduction of various substituted cyclohexanol (B46403) derivatives. nih.gov

A general approach to creating 4-amino-4-arylcyclohexanone derivatives involves a multi-step synthesis starting with a double Michael reaction of an acrylate (B77674) on an arylacetonitrile. nih.gov This is followed by cyclization, decarboxylation, ketalization, and saponification to yield a geminally substituted acid. nih.gov This acid can then be rearranged to an isocyanate, which serves as a precursor to the final amino-substituted cyclohexanone compounds. nih.gov The nature and position of the substituent on the aromatic ring have been found to be critical for the analgesic activity of these compounds. nih.gov

Reactions at the Carbonyl Group

The carbonyl group of this compound is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecules. One of the fundamental reactions involving the carbonyl group is nucleophilic addition. Grignard reagents, for example, can add to the carbonyl carbon to produce tertiary alcohols. thermofisher.com

Another important set of reactions are aldol (B89426) additions, where the enolate of the cyclohexanone reacts with an aldehyde or another ketone. thermofisher.com Furthermore, the carbonyl group facilitates conjugate nucleophilic additions, such as the Michael reaction, when an α,β-unsaturated system is present. In the synthesis of related compounds like 3-(4-methoxyphenyl)cyclohexanone, a Gilman reagent (an organocopper reagent) is used to add a nucleophile to the β-carbon of an α,β-unsaturated cyclohexenone. fiveable.me This highlights a common strategy for introducing substituents at the beta position relative to the carbonyl group. fiveable.me

Formation of Spiro-Cyclohexane Derivatives

This compound is a valuable precursor for the synthesis of spirocyclic cyclohexane derivatives, which are compounds where one carbon is the single common atom between two rings. These structures are of significant interest in medicinal chemistry. A general method for preparing such compounds involves the reaction of a cyclohexanone derivative with another cyclic or heterocyclic compound. google.com For example, spirocyclic pyrano[3,4-b]indole derivatives can be formed by reacting a cyclohexanone with an indole (B1671886) derivative. google.com

The synthesis of spiro[cyclohexane-1,3′-indoline]-2′,4-diones has been achieved through a multi-step process starting from 3-chloromethylene-2-indolones and Danishefsky's diene. unimi.it This pathway involves a Diels-Alder reaction followed by a series of transformations to yield the final spiro compound. unimi.it Another example is the reduction of cyclohexanone 2-nitrophenylhydrazone, which leads to the formation of cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazine. researchgate.net

| Starting Material(s) | Reagents/Conditions | Spirocyclic Product | Reference |

| Cyclohexanone derivative, Indole derivative | Not specified | Spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indole] | google.com |

| 3-Chloromethylene-2-indolone, Danishefsky's diene | Diels-Alder reaction, multiple steps | Spiro[cyclohexane-1,3′-indoline]-2′,4-dione | unimi.it |

| Cyclohexanone 2-nitrophenylhydrazone | Reduction | Cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazine | researchgate.net |

Cyclization Reactions Leading to Fused Heterocyclic Systems

Cyclization reactions utilizing this compound or its derivatives are instrumental in constructing fused heterocyclic systems. These reactions create polycyclic structures where two or more rings share two or more atoms. The formation of spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-yl derivatives is an example where a cyclization reaction involving an indole leads to a fused system attached to a spiro center. google.com

In a different approach, the synthesis of trifluoromethylated cyclohexyl and aryl compounds can be achieved through a stepwise Robinson annulation. rsc.org This process involves the reaction of a diketone which, under basic conditions, can cyclize to form either a ketol or, with excess base, a biphenylol. rsc.org The resulting cyclohexenone derivative from this annulation can serve as a building block for various fluorinated cyclohexane and aromatic systems. rsc.org

Oxidative Heck Coupling and Dehydrogenation in Conjugated Systems

A powerful method for the synthesis of substituted phenols from cyclohexenone precursors is the aerobic oxidative Heck coupling followed by dehydrogenation. nih.gov This strategy has been successfully applied to 3-arylcyclohexenones, which can be prepared through oxidative Heck reactions with cyclohexenone. nih.gov The process involves the palladium-catalyzed coupling of an arylboronic acid with cyclohexenone, followed by an aerobic dehydrogenation step to form the aromatic phenol. nih.gov

A key challenge in this sequence is to ensure that the oxidative Heck reaction is more facile than the dehydrogenation of the starting cyclohexenone to prevent the formation of unsubstituted phenol. nih.gov The use of a Pd(CH3CN)42/L5 catalyst system has proven effective for both the initial coupling and the subsequent dehydrogenation, leading to the desired meta-substituted phenols in good yields. nih.gov

| Reactants | Catalyst System | Product | Yield | Reference |

| 1-bromo-3-fluorobenzene, Cyclohexenone | Pd(CH3CN)42/L5 | 3-(3-Fluorophenyl)phenol (hypothetical) | ~72% (analogous) | nih.gov |

| 4-Methoxyphenylboronic acid, Cyclohexenone | PdII/L5/AMS in DMSO | 3-(4-Methoxyphenyl)cyclohex-2-en-1-one | 65% | nih.gov |

| 6-Phenylcyclohexanone | Pd(CH3CN)42/L5 | o-Phenyl phenol | Excellent | nih.gov |

Stereoselective Synthesis and Enantiomeric Control

Achieving stereocontrol in the synthesis of derivatives of this compound is crucial for developing compounds with specific biological activities, as enantiomers can have different pharmacological profiles. One approach to stereoselective synthesis is the use of chiral auxiliaries. For instance, Evans chemistry has been employed for the aldol reaction between a silyl-protected aldehyde and a chloroacetyloxazolidinone to produce intermediates with moderate diastereoselectivity. nih.gov

Another method involves the stereoselective reduction of a ketone. Ketoreductases (KREDs) have been used for the synthesis of optically pure α-fluoro-β-hydroxy esters from racemic substrates, demonstrating the potential for enzymatic resolutions. alaska.edu For example, KRED 110 can produce a single anti diastereomer with 100% diastereomeric excess. alaska.edu The stereoselective synthesis of piperidine (B6355638) derivatives, such as (-)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, has also been achieved, highlighting methods to control stereochemistry in related ring systems. researchgate.net

| Reaction Type | Method | Key Features | Reference |

| Aldol Reaction | Evans Chemistry | Use of chiral oxazolidinone auxiliaries | nih.gov |

| Ketone Reduction | Ketoreductases (KREDs) | High diastereoselectivity (e.g., 100% for KRED 110) | alaska.edu |

| Asymmetric Desymmetrization | Chiral SuperQuat oxazolidin-2-one | Desymmetrization of a glutaric anhydride derivative | researchgate.net |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(3-Fluorophenyl)cyclohexanone, providing precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each hydrogen atom in this compound. The aromatic protons on the fluorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of their distinct electronic environments and spin-spin coupling interactions. The protons on the cyclohexanone (B45756) ring exhibit signals that are further upfield. The protons adjacent to the carbonyl group (alpha-protons) are the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the carbonyl. The remaining methylene (B1212753) protons of the cyclohexanone ring show overlapping multiplets. chemicalbook.comchemicalbook.com

Detailed analysis of a related compound, 4-phenylcyclohexanone (B41837), shows the aromatic protons in the range of δ 7.23-7.32 ppm. chemicalbook.com The proton at the C4 position (methine proton) is observed around δ 3.02 ppm, while the aliphatic protons on the cyclohexanone ring appear as multiplets between δ 1.91 and 2.51 ppm. chemicalbook.com For this compound, similar patterns are expected, with additional complexity in the aromatic region due to fluorine-proton coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Phenylcyclohexanone

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.23 - 7.32 |

| Methine Proton (C4-H) | 3.02 |

| Cyclohexanone Protons | 1.91 - 2.51 |

Note: Data is for the closely related 4-phenylcyclohexanone and serves as an estimate. The presence of the fluorine atom in this compound will cause additional splitting and shifts in the aromatic region. chemicalbook.com

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The Carbon-13 NMR (¹³C NMR) spectrum provides a count of the unique carbon environments in this compound. The most downfield signal corresponds to the carbonyl carbon of the cyclohexanone ring, typically appearing above δ 200 ppm. youtube.comchemicalbook.com The carbon atoms of the aromatic ring are observed in the range of approximately δ 115-160 ppm. The carbon atom directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The remaining aliphatic carbons of the cyclohexanone ring appear at higher field strengths.

For the parent cyclohexanone molecule, the carbonyl carbon resonates at approximately δ 210 ppm, with the other carbons appearing at lower chemical shifts. youtube.com In 4-phenylcyclohexanone, the carbonyl carbon is at a similar position, while the aromatic carbons and the aliphatic carbons of the cyclohexyl ring are clearly distinguishable. researchgate.netchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexanone and a Substituted Cyclohexanone Derivative

| Carbon Assignment | Cyclohexanone (ppm) chemicalbook.com | 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone (ppm) |

| Carbonyl (C=O) | ~210 | 210.5 |

| C-F | - | 160.1 |

| Aromatic Carbons | - | 115.7 - 128.9 |

| Cyclohexanone Carbons | ~25 - 42 | 25.3 - 42.1 |

Note: Data for 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone is provided for comparison of a fluorinated cyclohexanone derivative. The specific shifts for this compound will vary.

Two-Dimensional NMR Techniques (e.g., 2D-HSQC)

Two-dimensional (2D) NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for unambiguously assigning proton and carbon signals. nih.govnp-mrd.orgyoutube.com An HSQC spectrum correlates the chemical shifts of directly bonded proton and carbon atoms, providing a clear map of the C-H connections within the molecule. youtube.com This technique would definitively link the proton signals of the cyclohexanone and fluorophenyl rings to their corresponding carbon atoms, confirming the assignments made from the 1D NMR spectra. nih.govnih.gov For instance, the methine proton at the C4 position would show a cross-peak with the C4 carbon signal, and each aromatic proton would correlate with its attached aromatic carbon. np-mrd.org

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to specifically analyze the fluorine atom in this compound. biophysics.orgwikipedia.org Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it produces sharp signals with a wide chemical shift range. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in the meta position of the phenyl ring provides information about its electronic environment. biophysics.org Furthermore, the coupling of the ¹⁹F nucleus with neighboring protons (both on the aromatic ring and potentially through space to the cyclohexanone ring) provides crucial information about the molecule's connectivity and conformation. wikipedia.orghuji.ac.il The chemical shift for a fluorine atom on a benzene (B151609) ring, as in monofluorobenzene, is typically around -113 ppm relative to a standard. colorado.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. rsc.org The most prominent feature is a strong, sharp absorption band in the region of 1700-1725 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group in the cyclohexanone ring. qiboch.compressbooks.publibretexts.org The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org The C-F stretching vibration of the fluorophenyl group will also give rise to a strong absorption, typically in the range of 1000-1400 cm⁻¹. mdpi.com Additionally, the C-H stretching and bending vibrations of the aliphatic CH₂ groups in the cyclohexanone ring are expected in the regions of 2850-2960 cm⁻¹ and 1450-1470 cm⁻¹, respectively. libretexts.orglibretexts.org

Table 3: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ketone (C=O) | Stretch | 1700 - 1725 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-F | Stretch | 1000 - 1400 |

Note: These are general ranges and the exact peak positions for this compound may vary slightly. qiboch.comlibretexts.orglibretexts.orgmdpi.com

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, revealing characteristic frequencies for its key functional groups. While specific experimental spectra for this exact compound are not widely published, theoretical calculations and data from related structures, such as cyclohexanone and its derivatives, allow for a detailed vibrational analysis. nih.gov

The Raman spectrum is expected to be dominated by several key vibrations. The carbonyl (C=O) stretching vibration of the cyclohexanone ring is a strong and characteristic peak, typically appearing in the region of 1700-1725 cm⁻¹. The exact position can be influenced by the electronic effects of the 3-fluorophenyl substituent.

The aromatic ring of the 3-fluorophenyl group gives rise to several distinct Raman bands. The C-C stretching vibrations within the aromatic ring are expected to produce signals in the 1400-1600 cm⁻¹ range. The C-F stretching vibration is another key marker, typically observed between 1100 and 1250 cm⁻¹. The precise frequency of these modes can be calculated using computational methods like Density Functional Theory (DFT), which can also help in assigning the various in-plane and out-of-plane bending vibrations of the aromatic C-H bonds. researchgate.netuantwerpen.be

The cyclohexyl moiety will contribute to the spectrum with its C-C stretching and CH₂ bending and rocking modes, which generally appear at lower frequencies. The ring breathing mode of the para-substituted phenyl ring is also a notable feature. researchgate.net

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch (Cyclohexanone) | 1700 - 1725 |

| Aromatic C-C Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1250 |

| Aromatic C-H In-Plane Bending | > 1000 |

| Phenyl Ring Breathing | 1020 - 1070 |

| Aromatic C-H Out-of-Plane Bending | 800 - 950 |

Note: The data in this table is predictive and based on theoretical calculations and analysis of similar compounds.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₂H₁₃FO), the theoretical monoisotopic mass can be calculated with a high degree of precision.

The ability of HRMS to distinguish between ions of the same nominal mass but different elemental compositions is crucial for unambiguous identification.

Table 2: Theoretical Exact Mass of this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₂H₁₃FO | 192.0950 |

Note: The value in this table is a theoretical calculation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is an effective method for assessing the purity of this compound and confirming its identity through its characteristic fragmentation pattern. In a GC-MS analysis, the compound is first separated from any impurities based on its volatility and interaction with the GC column, with its retention time serving as an initial identifier.

Following separation, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (192). Common fragmentation pathways for cyclic ketones often involve alpha-cleavage adjacent to the carbonyl group. miamioh.eduresearchgate.net The fragmentation of the 3-fluorophenyl group would also contribute to the spectrum, with characteristic ions for the fluorophenyl moiety. The analysis of these fragmentation patterns is essential for the structural elucidation of the compound. nih.gov

X-ray Crystallography for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's geometry.

Table 3: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-C (cyclohexyl) Bond Length | ~1.54 Å |

| C-C-C (cyclohexyl) Bond Angle | ~111° |

| Dihedral Angle (Phenyl vs. Cyclohexyl) | Varies with conformation |

Note: The data in this table is predictive and based on the analysis of similar compounds.

Conformational Analysis in Crystalline State

The solid-state conformation of this compound, as would be revealed by X-ray crystallography, is crucial for understanding its intermolecular interactions in the crystal lattice. The cyclohexanone ring is expected to adopt a chair conformation to minimize steric and torsional strain. youtube.com

In this chair conformation, the 3-fluorophenyl substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents on a cyclohexane (B81311) ring, as it minimizes unfavorable 1,3-diaxial interactions. Therefore, it is highly probable that the 3-fluorophenyl group resides in the equatorial position in the most stable crystalline form. The orientation of the phenyl ring relative to the cyclohexanone ring would also be determined, influencing how the molecules pack together in the crystal.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine a wide range of molecular properties by calculating the electron density.

Geometry Optimization and Molecular Equilibrium Geometries

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy state of the molecule. For 4-(3-Fluorophenyl)cyclohexanone, this process would determine the most stable three-dimensional structure, including critical bond lengths, bond angles, and dihedral angles. This optimized geometry represents the molecule's equilibrium state and is the foundation for all subsequent property calculations. Although specific data for this molecule is not available, studies on similar compounds like 3-(4-Fluorophenyl) Propionic acid have utilized DFT methods with basis sets such as 6-311++G(d,p) to achieve optimized geometries. researchgate.net

Table 1: Predicted Equilibrium Geometrical Parameters (Illustrative) Specific computational data for this compound is not available in published literature. The table below is a template illustrating how such data would be presented.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C=O | Data not available |

| C-F | Data not available | |

| C-C (ring) | Data not available | |

| Bond Angle | C-C-C (ring) | Data not available |

| F-C-C (aromatic) | Data not available |

Electronic Structure Analysis (HOMO-LUMO Energy Levels)

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and kinetic stability. schrodinger.com A smaller gap suggests higher reactivity. researchgate.net These energies can be calculated using DFT methods, providing insight into the molecule's electronic transitions and charge transfer possibilities. schrodinger.comlew.rochemrxiv.org

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Specific computational data for this compound is not available in published literature. The table below is a template illustrating how such data would be presented.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Vibrational Frequency Predictions and Spectroscopic Assignments

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing these computed frequencies, each vibrational mode (stretching, bending, etc.) can be assigned to a specific part of the molecule. researchgate.netnih.gov This theoretical spectrum can be compared with experimental data to confirm the molecular structure and understand its dynamic behavior. researchgate.net Typically, calculated frequencies are scaled by a factor to better match experimental values due to approximations in the theoretical models. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments (Illustrative) Specific computational data for this compound is not available in published literature. The table below is a template illustrating how such data would be presented.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | Data not available | Carbonyl stretch |

| ν(C-F) | Data not available | Carbon-Fluorine stretch |

| ν(C-H) aromatic | Data not available | Aromatic C-H stretch |

| ν(C-H) aliphatic | Data not available | Aliphatic C-H stretch |

Thermodynamic Property Calculations

Using the results from vibrational frequency calculations, key thermodynamic properties can be determined at different temperatures. These include heat capacity (Cp), entropy (S), and enthalpy changes (ΔH). These values are essential for understanding the molecule's stability and behavior under varying thermal conditions. For instance, thermodynamic data for the related parent molecule, cyclohexanone (B45756), is available and provides a reference for the types of properties that can be calculated. nist.gov

Table 4: Calculated Thermodynamic Properties at Standard Conditions (Illustrative) Specific computational data for this compound is not available in published literature. The table below is a template illustrating how such data would be presented.

| Thermodynamic Property | Predicted Value |

|---|---|

| Heat Capacity (Cp) | Data not available (J·mol⁻¹·K⁻¹) |

| Entropy (S) | Data not available (J·mol⁻¹·K⁻¹) |

| Enthalpy (H) | Data not available (kJ·mol⁻¹) |

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule. wikipedia.org This analysis provides a picture of the electron distribution and helps identify which atoms are electron-rich (negative charge) or electron-poor (positive charge). These charge distributions are crucial for understanding a molecule's polarity, dipole moment, and how it will interact with other molecules. However, it's known that Mulliken charges can be highly sensitive to the choice of basis set used in the calculation. wikipedia.org

Table 5: Calculated Mulliken Atomic Charges (Illustrative) Specific computational data for this compound is not available in published literature. The table below is a template illustrating how such data would be presented.

| Atom | Atomic Charge (e) |

|---|---|

| O (carbonyl) | Data not available |

| F (fluoro) | Data not available |

| C (carbonyl) | Data not available |

Molecular Dynamics Simulations

In the context of substituted cyclohexanones, MD simulations can elucidate the influence of various substituents on the conformational preferences and energy landscapes of the molecule. nih.govfrontiersin.org For instance, simulations can track the root mean square deviation (RMSD) of atomic positions to assess the stability of different conformations, such as the chair and boat forms of the cyclohexane (B81311) ring. frontiersin.org The interaction energies between the solute and solvent molecules, as well as the contributions of different energy components like electrostatic and van der Waals forces, can also be calculated to understand the driving forces behind molecular recognition and binding events. nih.govfrontiersin.org

System Setup: Building the initial 3D structure of this compound and solvating it in a chosen solvent box (e.g., water, methanol). nih.gov

Simulation: Running the simulation for a specified period (e.g., nanoseconds) under defined conditions (e.g., temperature, pressure). frontiersin.org

Analysis: Analyzing the resulting trajectory to determine conformational populations, interaction energies, and other dynamic properties. nih.govnih.gov

The following table outlines the typical parameters and outputs of an MD simulation for a substituted cyclohexane derivative.

| Parameter/Output | Description | Typical Value/Unit |

| Simulation Time | The total duration of the simulation. | nanoseconds (ns) |

| Temperature | The temperature at which the simulation is run. | Kelvin (K) |

| Pressure | The pressure at which the simulation is run. | bar or atm |

| Force Field | The set of parameters used to describe the potential energy of the system. | e.g., AMBER, CHARMM, GROMOS |

| RMSD | Root Mean Square Deviation, a measure of the average distance between the atoms of superimposed structures. | Ångström (Å) |

| Interaction Energy | The energy of interaction between the solute and solvent or other molecules. | kcal/mol or kJ/mol |

| Conformational Analysis | Identification and population of different conformers (e.g., axial vs. equatorial). | Percentage (%) |

Conformational Studies via Quantum Chemical Methods (e.g., Møller-Plessett Perturbation Theory)

Quantum chemical methods are essential for accurately determining the conformational preferences and relative energies of molecules. nih.gov These methods, which include Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset (MP) perturbation theory, provide detailed insights into the electronic structure and energetics of different molecular geometries. wikipedia.orgnumberanalytics.comq-chem.com

For substituted cyclohexanes, a key aspect of conformational analysis is determining the equilibrium between the axial and equatorial conformers of the substituent. nih.gov This energy difference, often referred to as the A-value, is influenced by steric and electronic effects. nih.gov

Møller-Plesset Perturbation Theory (MPPT) is a widely used post-Hartree-Fock method that improves upon the Hartree-Fock approximation by incorporating electron correlation effects. numberanalytics.comarxiv.org It is based on the Rayleigh-Schrödinger perturbation theory, where the total Hamiltonian is partitioned into a zeroth-order Hamiltonian (the Hartree-Fock Hamiltonian) and a perturbation term representing the correlation energy. numberanalytics.com The energy is then calculated as a series of corrections, with second-order Møller-Plesset theory (MP2) being a common and computationally efficient level of theory. wikipedia.orgq-chem.com Higher-order corrections (MP3, MP4) can provide even greater accuracy but come at a higher computational cost. wikipedia.orgq-chem.com

In the study of this compound, conformational analysis using methods like MP2 would involve:

Geometry Optimization: Finding the lowest energy structures for both the axial and equatorial conformers of the 3-fluorophenyl group.

Energy Calculation: Calculating the electronic energies of the optimized conformers to determine their relative stability.

Frequency Analysis: Performing frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic corrections.

Studies on similar molecules, such as phenylcyclohexane, have identified multiple stable conformers for both the axial and equatorial orientations of the phenyl ring. nih.gov For this compound, the presence of the fluorine substituent would introduce additional electronic effects that could influence the rotational barrier of the phenyl ring and the relative stability of the conformers. nih.gov

The following table summarizes the key aspects of conformational analysis using quantum chemical methods.

| Method | Description | Key Information Obtained |

| DFT (e.g., B3LYP, M06-2X) | A method that uses the electron density to calculate the energy of a system. It is computationally less expensive than MP2 for similar accuracy in many cases. | Optimized geometries, relative energies of conformers, vibrational frequencies. |

| MP2 | A post-Hartree-Fock method that includes electron correlation effects to the second order. It is often used for systems where DFT may not be sufficiently accurate. wikipedia.orgq-chem.com | More accurate relative energies, especially for systems with significant dispersion interactions. |

Nonlinear Optical Properties Analysis

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics, including optical switching, frequency conversion, and data storage. researchgate.net The NLO response of a material is described by its hyperpolarizability, which is a measure of how the electron cloud of a molecule is distorted by an intense electric field, such as that from a laser. ru.nl

The investigation of the NLO properties of organic molecules often involves both experimental techniques and computational calculations. researchgate.net Quantum chemical methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net These calculations can provide values for the first hyperpolarizability (β) and second hyperpolarizability (γ), which are related to second- and third-order NLO effects, respectively. ru.nl

For a molecule to exhibit a significant second-order NLO response (a non-zero β), it must be non-centrosymmetric. ru.nl The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a common molecular design strategy to enhance the first hyperpolarizability. nih.gov While this compound itself does not possess a classic push-pull structure, the interaction between the fluorophenyl group and the cyclohexanone ring could lead to a modest NLO response.

Computational analysis of the NLO properties of this compound would typically involve:

Geometry Optimization: Obtaining the optimized molecular structure using a suitable level of theory.

NLO Property Calculation: Calculating the static and dynamic first and second hyperpolarizabilities using methods like time-dependent DFT (TD-DFT).

The following table presents key parameters related to the analysis of nonlinear optical properties.

| Parameter | Symbol | Description |

| First Hyperpolarizability | β | A measure of the second-order nonlinear optical response of a molecule. |

| Second Hyperpolarizability | γ | A measure of the third-order nonlinear optical response of a molecule. |

| HOMO-LUMO Gap | ΔE | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller gap can sometimes be correlated with a larger NLO response. researchgate.net |

Biological Activities and Mechanistic Studies

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological effects of 4-(3-Fluorophenyl)cyclohexanone derivatives are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological activity, are crucial for optimizing these compounds for specific therapeutic targets. Key areas of investigation include the positioning of the fluorine atom on the phenyl ring and the nature of substituents on the cyclohexyl moiety.

Impact of Fluorine Position on Biological Activity

The placement of the fluorine atom on the phenyl ring is a critical determinant of a derivative's pharmacological profile. In studies of piperidine (B6355638) analogs with a bis(4-fluorophenyl)methoxy group, compounds that were either unsubstituted or fluoro-substituted showed the highest activity and selectivity for the dopamine (B1211576) transporter (DAT). researchgate.net Specifically, research into tropane-based DAT inhibitors has often focused on compounds with fluorine at the 4-position of the phenyl rings, such as in 3α-[bis(4-fluorophenyl)methoxy]tropanes. nih.gov

However, the 3-fluoro substitution, as seen in the core compound this compound, is also of significant interest. For instance, a quinazoline (B50416) derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, was identified as a potent and selective Aurora kinase B (AURKB) inhibitor. nih.gov This highlights that the 3-fluoro position can be advantageous for specific enzyme targets. Further research on triazolyl lupinine (B175516) derivatives as antiviral agents showed that the position of substituents on the phenyl ring significantly influences activity; a group at the 4-position conferred better potency against influenza virus than a group at the 3-position. mdpi.com The introduction of fluorine is generally considered a strategy to enhance biological activity, often by increasing lipophilicity and metabolic stability. mdpi.com

Influence of Cyclohexyl Substituents on Activity

Modifications to the cyclohexyl ring also profoundly impact biological activity. In the development of antiviral agents targeting the Zika virus (ZIKV) protease, replacing a piperidine group with a cyclohexyl ring in a series of pyrazine (B50134) derivatives led to a significant decrease in inhibitory activity, with the IC₅₀ value increasing more than 15-fold. nih.gov This suggests that for this particular target, the heterocyclic piperidine ring is preferred over the carbocyclic cyclohexyl ring.

Conversely, in other contexts, the cyclohexyl moiety is beneficial. A series of fluoro-substituted 3,4-dihydroquinazoline derivatives were evaluated for cytotoxic effects, where a compound featuring a 4-cyclohexylphenyl ring demonstrated potent activity against A549 non-small cell lung cancer cells. nih.gov Similarly, studies on inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) have utilized compounds based on a cyclohexane-1,3-dione scaffold, such as 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), demonstrating that the substituted cyclohexane (B81311) ring is a viable core for potent enzyme inhibition. nih.gov

In Vitro Biological Activity Screening

The therapeutic potential of this compound derivatives has been explored through a variety of in vitro screening assays, revealing effects across different biological systems.

Enzyme Inhibition Studies (e.g., Metabolic Enzymes, COX Enzymes)

The inhibition of enzymes is a primary mechanism through which many drugs exert their effects. Derivatives related to this compound have shown significant activity in this area.

Metabolic and Other Enzymes: Compounds based on a cyclohexane-1,3-dione structure have been identified as potent, time-dependent, reversible inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov For example, NTBC inhibits rat liver HPPD with an IC₅₀ of approximately 40 nM. nih.gov This inhibition of tyrosine catabolism has led to the clinical use of NTBC for treating hereditary tyrosinemia I. nih.gov In another area, N-(3-fluorophenyl) derivatives have been developed as selective inhibitors of Aurora kinase B (AURKB), a promising target in cancer therapy due to its role in cell cycle regulation. nih.gov Additionally, bioisosteric strategies involving fluorine substitution have been employed to overcome poor metabolic stability, leading to new derivatives with increased stability in rat and human liver microsomes. nih.gov

Cyclooxygenase (COX) Enzymes: Cyclooxygenases (COX-1, COX-2, and the COX-1 variant COX-3) are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The anti-inflammatory drug flurbiprofen, which contains a fluorophenyl group, is known to inhibit COX enzymes. nih.gov Studies have shown that canine COX-3 is selectively inhibited by analgesic and antipyretic drugs. nih.gov The interaction of fluorinated compounds with these enzymes is a key area of research for developing new anti-inflammatory and analgesic agents. nih.gov

The table below summarizes the enzyme inhibitory activities of selected derivative compounds.

Table 1: Enzyme Inhibition Data for Related Compounds| Compound Class | Enzyme Target | Key Finding | Reference |

|---|---|---|---|

| Cyclohexane-1,3-dione derivative (NTBC) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | IC₅₀ ≈ 40 nM | nih.gov |

| Quinazoline derivative | Aurora kinase B (AURKB) | Potent, selective, non-ATP competitive inhibitor | nih.gov |

Antiviral Activity

The search for novel antiviral agents has led to the investigation of various heterocyclic structures, including those related to this compound derivatives. In one study, pyrazine derivatives were synthesized and tested as allosteric inhibitors of the NS2B-NS3 protease from flaviviruses like Zika (ZIKV) and Dengue virus. nih.gov These studies provided detailed SAR data, leading to the discovery of compounds with potent anti-ZIKV activity (IC₅₀ of 200 nM). nih.gov

Other research has explored 4'-fluoro fleximer nucleoside analogues, with one compound, KAD-025, showing broad-spectrum antiviral activity against flaviviruses, filoviruses, and coronaviruses with no toxicity up to 100 µM. nih.gov Similarly, triazole-containing derivatives of the alkaloid lupinine have demonstrated an ability to suppress the replication of influenza viruses, with their activity depending on the substituents on the triazole ring. mdpi.com The introduction of fluorine is often a key strategy in enhancing the antiviral properties of various chemical scaffolds. mdpi.com

The table below presents antiviral activity data for selected related compounds.

Table 2: Antiviral Activity of Related Compound Series| Compound Class | Virus Target | Mechanism/Key Finding | Reference |

|---|---|---|---|

| Pyrazine derivatives | Zika Virus (ZIKV) Protease | Allosteric inhibition; IC₅₀ of 0.2 µM for lead compound | nih.gov |

| 4'-Fluoro fleximer nucleoside analogues | Flaviviruses, Filoviruses, Coronaviruses | Broad-spectrum activity; No toxicity up to 100 µM | nih.gov |

Antimicrobial (Antibacterial and Antifungal) Activity

While direct studies on the antimicrobial properties of this compound are not extensively detailed in the available literature, the broader class of cyclohexanone (B45756) derivatives has demonstrated significant potential as both antibacterial and antifungal agents. wisdomlib.orgnih.gov Research into functionally substituted cyclohexanone compounds has confirmed their activity against various pathogens. researchgate.net

Derivatives of cyclohexanone have been synthesized and evaluated for their efficacy against a range of plant pathogenic bacteria and fungi. nih.gov For instance, certain oxygenated cyclohexanone derivatives effectively inhibit the growth of most tested phytopathogenic bacteria and suppress mycelial growth in several plant pathogenic fungi. nih.gov Similarly, novel hydrazone derivatives of a related compound, 4-(4-chlorophenyl)-cyclohexane, have shown notable in vitro antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and S. pyogenes, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. asianpubs.org The antimicrobial action of some cyclohexane triones is attributed to their ability to act as membrane-active agents, inhibiting the transport of substances into bacteria. nih.gov

Furthermore, the inclusion of a fluorophenyl group, a key feature of this compound, is present in other molecular structures that exhibit antimicrobial effects. researchgate.net For example, synthesized methanone (B1245722) derivatives containing a 4-fluorophenyl group have been successfully screened for activity against Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Klebsiella pneumoniae. researchgate.net This suggests that the core cyclohexanone structure, particularly when combined with a fluorophenyl substituent, represents a promising scaffold for the development of new antimicrobial agents.

Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic potential of compounds containing the 3-fluorophenyl moiety has been established in several studies. A notable example is 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (Compound 9), which has demonstrated significant cytotoxic activity across various human cancer cell lines. nih.gov Its efficacy was found to be higher than that of the known anticancer drug cytarabine. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for this compound highlight its potent anti-proliferative effects. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 3.61 |

| KB | Nasopharyngeal Cancer | 2.58 |

| MCF-7 | Breast Cancer | 3.49 |

| Data sourced from PubMed nih.gov |

Other related cyclohexanone derivatives have also been identified as having selective effects on cancer cells. researchgate.net For example, spiro(lactone-cyclohexanone) compounds have been shown to reduce the viability and proliferation of human leukemia cell lines (U937 and K562). nih.gov Additionally, compounds featuring a fluorophenyl group have demonstrated activity against breast cancer and glioblastoma cell lines, suggesting a broader anticancer potential for this chemical class. nih.govnih.gov

Molecular Target Identification and Pathway Elucidation

Interaction with Specific Receptors

Research into the mechanisms of action for cyclohexanone and fluorophenyl-containing derivatives has identified several specific molecular targets. These interactions are crucial for their observed biological effects.

One key target identified for cyclohexanone derivatives is Topoisomerase I , a critical enzyme involved in DNA replication and transcription. researchgate.net Certain compounds, such as 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90), act as catalytic inhibitors of this enzyme. researchgate.net

Another significant target is Tubulin . A novel tubulin inhibitor, 4‐(4‐aminophenyl)‐1‐(4‐fluorophenyl)‐1H‐pyrrol‐3‐ylmethanone (ARDAP), which contains a fluorophenyl group, has been shown to disrupt microtubule formation, a process essential for cell division. researchgate.net

The NF-ĸB (Nuclear Factor kappa B) signaling pathway, which is pivotal in regulating cellular responses to inflammation and is often deregulated in cancer, is another target. nih.gov Specific spiro(lactone-cyclohexanone) compounds have been found to inhibit TNF-α-induced NF-ĸB activation. nih.gov

Furthermore, Aurora kinase B (AURKB) , a key regulator of the cell cycle, has been identified as a target for quinazoline derivatives that feature a 3-fluorophenyl group. nih.gov

Modulation of Cellular Processes

The interaction of these compounds with their molecular targets leads to the modulation of critical cellular processes, ultimately contributing to their therapeutic effects.

Inhibition of DNA Replication and Repair: By inhibiting Topoisomerase I, cyclohexanone derivatives induce S-phase selective DNA damage, triggering cellular stress responses. researchgate.net

Cell Cycle Arrest: The inhibition of tubulin polymerization by fluorophenyl-containing compounds leads to a halt in the cell cycle, typically at the G0/G1 or G2/M phase, thereby preventing cancer cell proliferation. nih.govresearchgate.net The targeting of Aurora kinase B also directly interferes with proper cell division. nih.gov

Induction of Apoptosis: The inhibition of the NF-ĸB pathway by spiro(lactone-cyclohexanone) compounds results in caspase-dependent apoptosis, or programmed cell death, in leukemia cells. nih.gov

Reduction of Cancer Stemness: The tubulin-inhibiting compound ARDAP was found to downregulate the expression of stemness markers such as CD133, Oct4, and Sox2, suggesting it may help to overcome cancer recurrence and tumor growth. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique widely used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). nih.gov This method is instrumental in understanding the interactions that drive the biological activity of compounds like this compound and its derivatives.

In the context of the identified molecular targets, docking simulations can provide valuable insights. For example, simulations could model how a cyclohexanone derivative fits into the DNA-binding pocket of Topoisomerase I or how a fluorophenyl-containing ligand orients itself within the colchicine-binding site of tubulin. These simulations calculate a binding energy score, which helps to rank potential inhibitors and guide the synthesis of more potent analogues. nih.gov

Although specific docking studies for this compound were not prominently featured in the reviewed literature, the application of this methodology to related compounds is well-documented. nih.govnih.gov For instance, virtual screening campaigns employing molecular docking have successfully identified novel inhibitors for cancer-related targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met. nih.gov Such studies typically involve docking a library of compounds into the crystal structure of the target protein to identify candidates with favorable binding energies and interaction patterns, which are then validated through experimental assays. nih.govnih.gov

Advanced Applications and Functionalization

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The strategic placement of the fluorine atom and the reactive ketone functionality makes 4-(3-Fluorophenyl)cyclohexanone a sought-after precursor in multi-step synthetic sequences. Its utility spans across various sectors of the chemical industry, from life sciences to advanced materials.

Pharmaceutical and Agrochemical Intermediates

While direct, large-scale applications of this compound as a direct precursor in commercially available pharmaceuticals and agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in several bioactive molecules. The fluorophenylcyclohexane core is a key feature in various developmental and patented compounds. For instance, the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs used as antiemetics, often involves intermediates with a (fluorophenyl)morpholine structure. nih.govccspublishing.org.cn Although the synthesis of the blockbuster drug Aprepitant starts from different precursors, the structural similarity of its core to derivatives of this compound suggests the potential for this compound to serve as a starting material in the development of new chemical entities within this therapeutic class. nih.govccspublishing.org.cn

In the agrochemical sector, the introduction of fluorine atoms into active ingredients is a common strategy to enhance their efficacy and metabolic stability. researchgate.netsci-hub.se While specific examples detailing the use of this compound are not readily found in mainstream literature, the broader class of fluorinated cyclohexanone (B45756) derivatives is recognized for its potential in synthesizing novel fungicides and herbicides. researchgate.netdntb.gov.ua The development of new agrochemicals is an ongoing process, and patented research often explores a wide range of fluorinated building blocks, including those structurally related to this compound. dntb.gov.ua

Precursors to Bioactive Agents

The inherent reactivity of the cyclohexanone ring in this compound allows for a variety of chemical transformations to introduce further functionalities and build molecular complexity. This makes it a valuable precursor for a range of potential bioactive agents. A notable example from the research literature is the synthesis of a fluorinated analog of ketamine, specifically 2-(2-fluorophenyl)-2-methylamino-cyclohexanone. researchgate.netjst.go.jp While this is a structural isomer (ortho-fluoro substituted), the synthesis highlights a pathway where the cyclohexanone moiety is a key component in constructing psychoactive compounds. Such research underscores the potential of this compound to serve as a foundational molecule for the discovery of new central nervous system agents and other therapeutics.

Building Blocks for Specialty Chemicals and Materials

The unique combination of a rigid cyclohexyl ring and a polar fluorophenyl group makes this compound an interesting building block for specialty chemicals and functional materials, particularly in the field of liquid crystals. researchgate.netresearchgate.net The incorporation of fluorinated cyclohexane (B81311) rings into liquid crystal structures is a known strategy to modulate properties such as dielectric anisotropy, viscosity, and melting point. nih.govresearchgate.net Research in this area has demonstrated the synthesis of liquid crystalline compounds containing fluorinated cyclohexane motifs. nih.govresearchgate.net Although the specific use of the 3-fluoro isomer is not always detailed, the general principles of molecular design in this field suggest its potential utility. The synthesis of such materials often involves the transformation of the cyclohexanone to introduce different linking groups and terminal chains, thereby tuning the mesomorphic properties of the final product. beilstein-journals.org

Development of Fluorescent Chemosensors

The development of fluorescent chemosensors for the detection of specific ions and molecules is a rapidly growing field of analytical chemistry. researchgate.netnih.govfrontiersin.org These sensors typically consist of a fluorophore (a fluorescent unit) linked to a receptor that selectively binds to the target analyte. While the core structure of this compound does not possess inherent fluorescence, its scaffold can be chemically modified to incorporate fluorogenic moieties.

Currently, there is no specific information in the scientific literature detailing the direct use of this compound in the development of fluorescent chemosensors. However, the general principles of chemosensor design allow for the theoretical possibility of its use. The cyclohexanone carbonyl group could be functionalized to introduce a binding site for a specific analyte, and the phenyl ring could be further substituted to attach a fluorophore. Such a synthetic strategy could potentially lead to novel sensors, but this application remains an area for future research and exploration. mdpi.commdpi.com

Analytical Method Development for Research Applications

Chromatographic Methods

Chromatographic techniques are central to separating and quantifying components within a mixture. For a moderately polar compound like 4-(3-Fluorophenyl)cyclohexanone, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal methods for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of an HPLC method for this compound would involve a systematic approach to optimize various parameters to achieve a desired separation and detection. A typical workflow would include selecting an appropriate stationary phase (column), mobile phase, and detector.

Reverse-phase HPLC would likely be the method of choice. A C18 or C8 column would be a logical starting point, given the compound's structure. Method development would involve testing various mobile phase compositions, likely consisting of a mixture of water or a buffer with an organic modifier like acetonitrile (B52724) or methanol. The optimal ratio would be determined to achieve a suitable retention time and peak shape. Validation of the method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

Despite the theoretical applicability of these methods, a search for specific validated HPLC methods for this compound did not yield any detailed experimental conditions or validation data. There are no published studies providing information on parameters such as the specific column used, mobile phase composition, flow rate, injection volume, or detection wavelength.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. This method is particularly effective for identifying and quantifying volatile impurities that may be present from the synthesis process.

A typical GC method would utilize a capillary column with a non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5). The analysis would involve optimizing the temperature program of the GC oven to ensure adequate separation of the main compound from any impurities. A Flame Ionization Detector (FID) would be a suitable detector due to its general sensitivity to organic compounds.

However, similar to HPLC, there is a lack of specific, published GC methods for the purity assessment of this compound. Details regarding the specific column dimensions, carrier gas and its flow rate, temperature programming, and detector parameters are not available in the reviewed literature.

Spectroscopic Quantification Techniques

Spectroscopic methods, such as UV-Visible spectrophotometry, could theoretically be used for the quantification of this compound, provided the molecule possesses a suitable chromophore and is in a pure solution. The presence of the phenyl ring suggests it would absorb in the UV region. A quantitative method would involve creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

However, no specific studies detailing the use of spectroscopic techniques for the quantification of this compound have been found. Information regarding the λmax, suitable solvents, and linearity ranges for such a method is not documented.

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to characterize 4-(3-Fluorophenyl)cyclohexanone and its tautomeric behavior?

- Methodological Answer : Infrared (IR) spectroscopy is critical for detecting tautomerism in the cyclohexanone ring. For example, broad peaks near 3459 cm⁻¹ indicate hydrogen-bonded OH groups formed due to keto-enol tautomerism. Additional peaks at ~3245 cm⁻¹ (NH stretching) and 1629 cm⁻¹ (C=N) further confirm structural features. Nuclear Magnetic Resonance (NMR) can resolve substituent positions on the aromatic ring and cyclohexane moiety .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is typically soluble in polar organic solvents like ethanol and methanol but has limited solubility in water. Stability tests show it remains intact under ambient conditions but degrades in the presence of strong acids/bases or oxidizing agents. Storage in inert atmospheres at low temperatures (4°C) is recommended for long-term preservation .

Q. How is this compound utilized as an intermediate in heterocyclic compound synthesis?

- Methodological Answer : It serves as a precursor in multi-step syntheses, such as forming pyrazolo[3,4-b]quinoline derivatives. For instance, reacting it with hydrazine hydrate and furan-2-carbonyl chloride under reflux conditions yields fluorinated heterocycles with yields >70%. Reaction optimization involves temperature control (e.g., 80–100°C) and catalytic acid/base systems .

Advanced Research Questions

Q. What mechanistic insights explain the enzymatic oxidation of this compound derivatives?

- Methodological Answer : Cyclohexanone oxygenase facilitates Baeyer-Villiger oxidation via a 4a-hydroperoxyflavin intermediate. This enzyme-mediated process involves nucleophilic attack by the flavin hydroperoxide on the ketone, leading to ring expansion. Kinetic assays (e.g., ter-ter mechanism) and pre-steady-state studies using FAD analogues validate this pathway .

Q. How can catalytic hydrogenation be optimized for fluorinated cyclohexanone derivatives?

- Methodological Answer : Palladium nanoparticles supported on mesoporous carbon nitride (Pd@mpg-C₃N₄) enable selective hydrogenation under mild conditions (65°C, 1 atm H₂). For fluorinated substrates, aqueous media enhance selectivity (>99%) by minimizing dehalogenation. Temperature gradients (25–65°C) and catalyst loading (1–5 wt%) are key optimization parameters .

Q. What experimental designs are effective for optimizing hydrolysis reactions involving this compound oxime?

- Methodological Answer : Box-Behnken Design (BBD) with three factors (temperature, catalyst amount, water content) and response surface methodology (RSM) can maximize conversion. For example, reaction temperatures (70–90°C), acidic ionic liquid catalysts (1–3 mol%), and stoichiometric water ratios yield >95% conversion. Quadratic models predict optimal conditions .

Q. How does fluorine substitution influence the electronic and steric properties of cyclohexanone derivatives in drug synthesis?

- Methodological Answer : Fluorine's electronegativity enhances metabolic stability and binding affinity in target molecules. Computational studies (e.g., DFT) reveal reduced electron density at the ketone group, altering reactivity in nucleophilic additions. Steric effects from the 3-fluorophenyl group direct regioselectivity in cyclization reactions .

Q. What strategies mitigate tautomerism-induced analytical challenges in fluorinated cyclohexanones?

- Methodological Answer : Low-temperature NMR (e.g., 200 K) slows tautomeric interconversion, resolving distinct keto and enol signals. Deuterated solvents (CDCl₃ or DMSO-d₆) and relaxation agents (Cr(acac)₃) enhance signal splitting. IR spectroscopy in solid state (KBr pellets) further distinguishes tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.